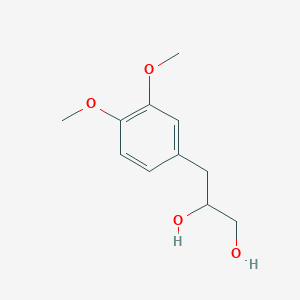

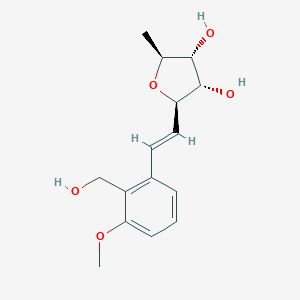

Methyleugenolglycol

説明

Methyleugenolglycol Analysis

Methyleugenol (ME) is a natural constituent found in many plant essential oils and is used as a flavoring agent in foodstuffs and fragrances in cosmetics. It is known for its multiple biological effects, including anticonvulsant and anesthetic activities . However, ME has been classified as a genotoxic carcinogen, with the liver being the primary target tissue in rodents . Despite its toxicity, ME is a ubiquitous component in spices and other culinary herbal products .

Synthesis Analysis

ME is metabolized in liver microsomes and primary hepatocytes, leading to various metabolites. The main metabolites identified are 1-hydroxymethyleugenol, 3-hydroxymethylisoeugenol, and 6-hydroxymethyleugenol. Other minor metabolites include 1-oxomethyleugenol, 3-oxomethylisoeugenol, eugenol, chavibetol, and dihydroxy-dihydromethyleugenol . The metabolic activation of ME by P450 enzymes and sulfotransferases initiates reactions with functional biomolecules, including DNA and RNA .

Molecular Structure Analysis

ME's molecular structure allows it to interact with various biological targets. For instance, ME has been identified as a novel agonist of ionotropic γ-aminobutyric acid (GABA) receptors, which probably accounts for its biological activities such as anticonvulsant and anesthetic effects . Additionally, ME's metabolites can form DNA adducts, which are a concern for carcinogenic risk .

Chemical Reactions Analysis

ME's genotoxicity is attributed to its ability to form DNA adducts in human liver samples, which may pose a significant carcinogenic risk . ME also induces RNA adduction, as evidenced by the detection of adenosine, guanosine, and cytidine adducts in hepatic tissues of ME-treated mice . Furthermore, ME's metabolites have been shown to exceed the cytotoxic and genotoxic properties of the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ME allow it to be detected and quantified in food samples using analytical methods such as gas chromatography/triple quadrupole mass spectrometry (GC/MS/MS). A stable isotope dilution assay-coupled GC/MS/MS method has been developed for this purpose, with satisfactory recoveries and precision . Additionally, ME's ability to activate GABA(A) receptors and its electrophysiological characterization further highlight its chemical properties .

科学的研究の応用

Cytoprotective Effects in Cerebral Ischemia

Methyleugenol exhibits significant cytoprotective effects in models of cerebral ischemia, such as the middle cerebral artery occlusion model. It reduces cerebral ischemic injury by decreasing oxidative stress and inflammation. Notably, methyleugenol enhances the activities of antioxidative enzymes like superoxide dismutase and catalase and inhibits the production of pro-inflammatory cytokines, suggesting its potential in treating ischemia-related diseases (Y. Choi et al., 2010).

Modulation of GABA(A) Receptors

Methyleugenol acts as a novel agonist of GABA(A) receptors, sensitizing GABA-induced currents in hippocampal neurons without affecting glutamate- or glycine-induced currents. This selective modulation suggests methyleugenol's role in anticonvulsant and anesthetic activities, providing insights into developing new therapeutics targeting GABA(A) receptors (Jing Ding et al., 2014).

Interaction with Human Topoisomerases

Investigations into methyleugenol and its oxidative metabolites have shown that they can induce DNA damage and interact with human topoisomerases. These interactions contribute to the understanding of methyleugenol's genotoxic properties, with implications for its role in carcinogenesis and the potential for diminishing the effectiveness of classical or food-borne topoisomerase I poisons (I. Groh et al., 2016).

Methyleugenol DNA Adducts and SULT1A1 Association

Research on methyleugenol DNA adducts in human liver samples has established the significance of SULT1A1 genotype for hepatic methyleugenol DNA adduct levels. This association underscores the importance of genetic factors in individual susceptibility to methyleugenol's effects, highlighting the need for further investigation into genetic predispositions to carcinogenic risk (R. Tremmel et al., 2017).

作用機序

Target of Action

Methyleugenolglycol is a metabolite of alkenebenzene derivatives

Mode of Action

It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest a similar interaction pattern for Methyleugenolglycol.

Biochemical Pathways

Given that methyleugenolglycol is a metabolite of alkenebenzene derivatives , it’s plausible that it might affect similar biochemical pathways. Alkenebenzene derivatives are known to be involved in various metabolic processes, which could potentially be influenced by Methyleugenolglycol.

Result of Action

It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest similar molecular and cellular effects for Methyleugenolglycol.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKYZDCTLPYISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949371 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyleugenolglycol | |

CAS RN |

26509-45-5 | |

| Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)